molecular formula C9H10N6O2S2 B2859954 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 869067-88-9

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B2859954
CAS RN: 869067-88-9
M. Wt: 298.34
InChI Key: XZYVPPDJJDIIRL-UHFFFAOYSA-N
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Description

The compound “2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a 1,2,4-triazine ring and a thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the 1,2,4-triazine ring. The presence of multiple nitrogen atoms in the ring structure can also contribute to the formation of hydrogen bonds, which can affect the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups present in the molecule. For example, the amino group (-NH2) could undergo reactions typical of amines, such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups and the ability to form hydrogen bonds could make the compound soluble in polar solvents .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • A series of derivatives, including the mentioned compound, were synthesized to explore their antimicrobial activity. These compounds were tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as against fungal strains like Aspergillus niger and Candida albicans. The study aimed to establish structure-activity relationships and found that these compounds exhibited significant zones of inhibition, indicating promising antimicrobial properties (Baviskar, Khadabadi, & Deore, 2013).

Anticancer and Pharmacological Evaluation

  • The compound has been part of research into glutaminase inhibitors, with analogs synthesized to evaluate their efficacy in inhibiting kidney-type glutaminase (GLS). These studies are crucial for understanding the therapeutic potential of GLS inhibition in cancer treatment. The analogs were assessed for their in vitro activity and in vivo efficacy, indicating a path toward developing more potent inhibitors with improved drug-like properties (Shukla et al., 2012).

Antimalarial and COVID-19 Applications

  • The compound's derivatives have been investigated for their antimalarial activities and their potential utility against COVID-19. Through computational calculations and molecular docking studies, these derivatives were evaluated for their effectiveness, revealing specific compounds with excellent antimalarial activity and promising selectivity indices. Such studies contribute to the search for effective treatments against emerging diseases (Fahim & Ismael, 2021).

Synthesis and Structural Analysis

  • Research has also delved into the synthesis of novel compounds incorporating the chemical structure of the mentioned compound, aiming to study their physicochemical properties, cytotoxicity, and anticancer activity. These studies often involve complex synthesis processes to obtain new derivatives with potential therapeutic applications. The synthesized compounds are characterized using various analytical techniques, and their biological activities are assessed through in vitro and in vivo models (Kovalenko et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many 1,2,4-triazine derivatives have been found to exhibit a variety of biological activities such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .

Future Directions

The future directions for research on this compound could include exploring its potential biological activities and developing more efficient methods for its synthesis. Given the wide range of activities exhibited by 1,2,4-triazine derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O2S2/c1-5-7(17)15(10)9(14-13-5)19-4-6(16)12-8-11-2-3-18-8/h2-3H,4,10H2,1H3,(H,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYVPPDJJDIIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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